molecular formula C16H19N7O B2599231 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2189434-58-8

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2599231
CAS No.: 2189434-58-8
M. Wt: 325.376
InChI Key: NMQCWDMQJJJDHH-UHFFFAOYSA-N
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Description

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Anti-inflammatory Activity

Research has identified compounds within the same family as having potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. A specific study highlighted a compound exhibiting significant antihistaminic activity without central H(1) receptor blockade, contrasting with its complete blockade of peripheral H(1) receptors. This compound also inhibited eosinophil infiltration in sensitized guinea pigs, suggesting its potential as a therapeutic agent for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-diabetic Applications

Another study synthesized and evaluated a series of compounds for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The study involved a two-step synthesis process, with the compounds showing strong inhibition potential, excellent antioxidant, and insulinotropic activity, marking them as candidates for anti-diabetic drug development (Bindu et al., 2019).

Antimicrobial Activity

A series of novel compounds related to this chemical structure were synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. The results indicated significant biological activity against the tested microorganisms, with several compounds exhibiting good antimicrobial activity (Suresh et al., 2016).

Anticancer and Antifibrotic Agent

Research into optimizing a prototype inhibitor of TGF-β type I receptor kinase (ALK5) led to the development of a compound with significant inhibitory activity, selectivity, and oral bioavailability. This compound, identified for its potential as a cancer immunotherapeutic and antifibrotic agent, inhibited ALK5 with low IC50 values and displayed high selectivity against a panel of protein kinases (Jin et al., 2014).

Properties

IUPAC Name

6-methyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12-2-5-16(24)22(19-12)10-13-6-8-21(9-7-13)15-4-3-14-18-17-11-23(14)20-15/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQCWDMQJJJDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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